molecular formula C18H18ClN7O4 B12048195 4-Nitrobenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone CAS No. 478253-33-7

4-Nitrobenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone

Cat. No.: B12048195
CAS No.: 478253-33-7
M. Wt: 431.8 g/mol
InChI Key: DEMNSCLTSPKAQX-ZKRKXYIJSA-N
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Description

4-Nitrobenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone is a complex organic compound with a unique structure It is composed of a 4-nitrobenzaldehyde moiety linked to a purine derivative through a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrobenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone typically involves the condensation of 4-nitrobenzaldehyde with a purine derivative. The reaction is carried out in the presence of a suitable catalyst and under controlled conditions to ensure the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines and alcohols can react with the aldehyde group.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted benzaldehyde derivatives.

Scientific Research Applications

4-Nitrobenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Nitrobenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrobenzaldehyde
  • 7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL hydrazone

Uniqueness

4-Nitrobenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone is unique due to its specific combination of functional groups and structural features

Properties

478253-33-7

Molecular Formula

C18H18ClN7O4

Molecular Weight

431.8 g/mol

IUPAC Name

7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethyl-8-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione

InChI

InChI=1S/C18H18ClN7O4/c1-11(19)8-9-25-14-15(23(2)18(28)24(3)16(14)27)21-17(25)22-20-10-12-4-6-13(7-5-12)26(29)30/h4-8,10H,9H2,1-3H3,(H,21,22)/b11-8-,20-10+

InChI Key

DEMNSCLTSPKAQX-ZKRKXYIJSA-N

Isomeric SMILES

C/C(=C/CN1C2=C(N=C1N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])N(C(=O)N(C2=O)C)C)/Cl

Canonical SMILES

CC(=CCN1C2=C(N=C1NN=CC3=CC=C(C=C3)[N+](=O)[O-])N(C(=O)N(C2=O)C)C)Cl

Origin of Product

United States

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